(Rac)-PF-06250112

Kinase Selectivity Off-Target Profiling Tec Family Kinases

Researchers requiring BTK inhibition in autoimmune models often face prohibitive costs with enantiopure inhibitors for large-scale in vivo studies. (Rac)-PF-06250112, the racemic form of PF-06250112, maintains full BTK potency (IC50 = 0.5 nM) while reducing compound costs by 30-50% versus the chiral-pure form. • Retains identical BTK IC50 of 0.5 nM with >10,000-fold selectivity over EGFR, ITK, and JAK3-critical for unambiguous pathway dissection. • Validated in NZB/W F1 lupus models: significantly reduces anti-dsDNA autoantibodies and prevents proteinuria (Rankin et al., 2013). • Cost-effective for long-term dosing and multi-cohort screening studies.

Molecular Formula C22H20F2N6O2
Molecular Weight 438.4 g/mol
Cat. No. B12087202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-PF-06250112
Molecular FormulaC22H20F2N6O2
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C#N)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)F)F)C(=O)N)N
InChIInChI=1S/C22H20F2N6O2/c23-14-5-8-18(17(24)10-14)32-16-6-3-13(4-7-16)20-19(22(27)31)21(26)30(28-20)15-2-1-9-29(11-15)12-25/h3-8,10,15H,1-2,9,11,26H2,(H2,27,31)
InChIKeySQFDBQCBXUWICP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-PF-06250112: A Potent and Highly Selective Oral BTK Inhibitor for Preclinical Autoimmune Research


(Rac)-PF-06250112 is the racemic form of PF-06250112, a potent, highly selective, and orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK) . It is a small molecule in the pyrazole carboxamide class, with an established preclinical profile for targeting B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways [1]. (Rac)-PF-06250112 serves as a critical research tool for investigating the role of BTK in autoimmune and inflammatory diseases, particularly systemic lupus erythematosus and antibody-mediated glomerulonephritis [1].

Why Generic BTK Inhibitor Substitution is Scientifically Unjustified for (Rac)-PF-06250112


Generic substitution within the BTK inhibitor class is scientifically unsound due to the highly divergent selectivity profiles across the Tec kinase family and beyond. For example, while PF-06250112 and the clinical BTK inhibitor ibrutinib share identical BTK potency (IC50 = 0.5 nM) [1], their off-target kinase inhibition patterns differ dramatically, with ibrutinib inhibiting EGFR, ITK, and JAK3 with IC50 values of 5.6 nM, 2.2 nM, and 16 nM, respectively [2], whereas PF-06250112 exhibits >10,000-fold selectivity over these kinases [3]. This differential selectivity profoundly impacts in vivo immunological outcomes, precluding the interchangeability of BTK inhibitors as research tools.

Quantitative Evidence for (Rac)-PF-06250112 Differentiation in Preclinical BTK Research


Superior Kinase Selectivity: >10,000-fold Window Over ITK and JAK3

(Rac)-PF-06250112 demonstrates an exceptionally high selectivity index for BTK over critical off-target kinases compared to the first-in-class BTK inhibitor ibrutinib. PF-06250112 exhibits a >10,000-fold selectivity for BTK over IL-2-inducible T cell kinase (ITK) and Janus kinase 3 (JAK3) [1]. In contrast, ibrutinib is known to potently inhibit ITK (IC50 = 2.2 nM) and JAK3 (IC50 = 16 nM) [2]. This high selectivity window minimizes confounding T-cell and non-BCR signaling pathway effects in preclinical models.

Kinase Selectivity Off-Target Profiling Tec Family Kinases

Potent Dual Inhibition of BCR and FcR Signaling Pathways

In vitro, PF-06250112 inhibits both B-cell receptor (BCR)-mediated signaling and proliferation, as well as Fc receptor (FcR)-mediated activation [1]. In a direct in vivo efficacy study, administration of PF-06250112 in an FcR-dependent, antibody-mediated model of glomerulonephritis prevented the development of proteinuria and improved glomerular pathology scores in all treatment groups [1]. This dual inhibitory profile on both adaptive (BCR) and innate (FcR) immune signaling is a key differentiator.

BCR Signaling FcR Activation Autoimmune Disease

Effective In Vivo Dosing at 15 mg/kg in Autoimmune Models

In a mouse model of hemophilia A, a dose of 15 mg/kg of PF-06250112 was sufficient to prevent the induction of CD86 expression, a marker of B-cell activation, and consistently reduce the anti-factor VIII memory B-cell response [1]. This contrasts with other BTK inhibitors like evobrutinib, which requires higher or more frequent dosing in similar models due to its shorter half-life [2].

In Vivo Pharmacology Autoimmune Disease Dosing Regimen

Racemic Form Provides Cost-Effective Tool with Equivalent Potency

(Rac)-PF-06250112 is the racemic mixture of PF-06250112, which retains the full biological activity of the chiral parent compound. PF-06250112 is a potent BTK inhibitor with an IC50 of 0.5 nM, and the racemate is equipotent to the resolved enantiomer [1]. The racemic form is significantly more economical for large-scale in vivo studies, as it bypasses costly chiral resolution steps .

Chemical Synthesis Chiral Resolution Research Economics

Optimal Preclinical Application Scenarios for (Rac)-PF-06250112 in Autoimmune Research


Investigating BCR and FcR Crosstalk in Lupus Nephritis Models

Use (Rac)-PF-06250112 in NZB/W F1 mouse models to study the dual impact of BTK inhibition on autoantibody production and immune complex-mediated renal pathology. As demonstrated by Rankin et al., PF-06250112 significantly limits the spontaneous accumulation of splenic germinal center B cells and plasma cells, reduces anti-dsDNA autoantibody levels, and prevents proteinuria [1]. This compound is ideal for researchers seeking to dissect the contributions of BCR and FcR signaling to disease pathogenesis.

Preventing Memory B-Cell Reactivation in Hemophilia A Models

Employ (Rac)-PF-06250112 in factor VIII-deficient mice to investigate strategies for limiting the reactivation of factor VIII-specific memory B cells upon therapeutic re-challenge. Delignat et al. showed that a 15 mg/kg oral dose consistently reduced the anti-factor VIII memory B-cell response [2]. This application is directly supported by evidence that PF-06250112 inhibits the differentiation of memory B cells ex vivo and in vivo [2].

Cost-Effective Large-Scale In Vivo Studies Requiring BTK Inhibition

For researchers planning extensive in vivo efficacy or toxicology studies where chiral purity is not critical, (Rac)-PF-06250112 offers a cost-effective alternative to enantiopure BTK inhibitors. The racemate maintains full potency (BTK IC50 = 0.5 nM) while reducing compound costs by 30-50% compared to the chiral pure form . This is particularly advantageous for long-term dosing studies or when screening multiple dose cohorts.

Technical Documentation Hub

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